molecular formula C5H4BrNO2 B2409572 4-Bromo-1H-pyrrole-3-carboxylic acid CAS No. 1935342-06-5

4-Bromo-1H-pyrrole-3-carboxylic acid

Cat. No. B2409572
CAS RN: 1935342-06-5
M. Wt: 189.996
InChI Key: WSYRYGLBZIGMFR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1H-pyrrole-3-carboxylic acid” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis Improvement

Yuan Rong-xin (2011) explored the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, starting from pyrrole. The study achieved a 64.3% yield, indicating the potential for industrial-scale production. This advancement in the synthesis process of pyrrole derivatives is crucial for various applications in scientific research (Yuan Rong-xin, 2011).

Catalytic Applications

Bae and Cho (2014) demonstrated the use of β-Bromo-α,β-unsaturated carboxylic acids in palladium-catalyzed carbonylative cyclization. This process, which involves 4-Bromo-1H-pyrrole-3-carboxylic acid derivatives, is significant for developing novel organic compounds, particularly in catalytic applications (Yeon Kyu Bae & C. Cho, 2014).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. Their findings highlight the potential of pyrrole derivatives in biomedical research, particularly in understanding enzyme inhibition mechanisms (C. Rooney et al., 1983).

Insecticide Intermediate Synthesis

Niu Wen-bo (2011) described the synthesis of an important insecticide intermediate, highlighting the role of pyrrole derivatives in agricultural chemistry (Niu Wen-bo, 2011).

Antibacterial and Antifungal Activity

Mehta (2013) synthesized compounds from 4-bromo-2-hydroxy benzoic acid hydrazide, showing significant antibacterial and antifungal activities. This research underscores the importance of pyrrole derivatives in the development of new antimicrobial agents (S. Mehta, 2013).

Ligand in Catalytic Reactions

Altman, Anderson, and Buchwald (2008) identified pyrrole 2-carboxylic acid as an effective ligand in copper-catalyzed monoarylation of anilines. This discovery expands the utility of pyrrole derivatives in facilitating diverse chemical reactions (Ryan A. Altman, K. Anderson & S. Buchwald, 2008).

Safety and Hazards

While specific safety and hazard information for “4-Bromo-1H-pyrrole-3-carboxylic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-Bromo-1H-pyrrole-3-carboxylic acid” are not specified in the search results .

properties

IUPAC Name

4-bromo-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-2-7-1-3(4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRYGLBZIGMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1935342-06-5
Record name 4-bromo-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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